molecular formula C25H22ClF2N3O4S B10786353 6-Chloro-2-((1-(2,2-difluoroethyl)-5-(methylsulfonyl)-1H-pyrazol-3-yl)methyl)-4-phenyl-3-propionylisoquinolin-1(2H)-one

6-Chloro-2-((1-(2,2-difluoroethyl)-5-(methylsulfonyl)-1H-pyrazol-3-yl)methyl)-4-phenyl-3-propionylisoquinolin-1(2H)-one

Cat. No.: B10786353
M. Wt: 534.0 g/mol
InChI Key: PRDVIBNMPLEMHA-UHFFFAOYSA-N
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Description

TPKI-103 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique properties and its ability to interact with specific molecular targets, making it a valuable tool for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TPKI-103 involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: In an industrial setting, the production of TPKI-103 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: TPKI-103 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of TPKI-103 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of TPKI-103 depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds

Scientific Research Applications

TPKI-103 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, TPKI-103 is studied for its interactions with proteins and enzymes, providing insights into cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, TPKI-103 finds applications in industry, where it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TPKI-103 involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, TPKI-103 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and often involve multiple steps, including signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds: TPKI-103 is often compared with other kinase inhibitors, such as PI-103, TPKI-108, and UNC10225285A

Uniqueness: What sets TPKI-103 apart from similar compounds is its unique structure, which allows for more selective binding to its molecular targets. This selectivity enhances its effectiveness and reduces the likelihood of off-target effects, making TPKI-103 a valuable tool for both research and therapeutic applications.

Properties

Molecular Formula

C25H22ClF2N3O4S

Molecular Weight

534.0 g/mol

IUPAC Name

6-chloro-2-[[1-(2,2-difluoroethyl)-5-methylsulfonylpyrazol-3-yl]methyl]-4-phenyl-3-propanoylisoquinolin-1-one

InChI

InChI=1S/C25H22ClF2N3O4S/c1-3-20(32)24-23(15-7-5-4-6-8-15)19-11-16(26)9-10-18(19)25(33)30(24)13-17-12-22(36(2,34)35)31(29-17)14-21(27)28/h4-12,21H,3,13-14H2,1-2H3

InChI Key

PRDVIBNMPLEMHA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=C(C=CC(=C2)Cl)C(=O)N1CC3=NN(C(=C3)S(=O)(=O)C)CC(F)F)C4=CC=CC=C4

Origin of Product

United States

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